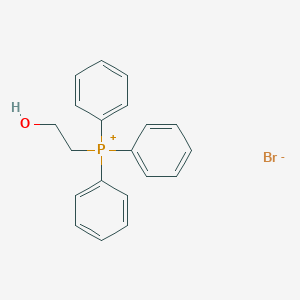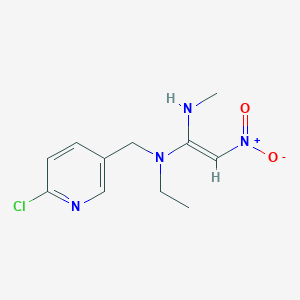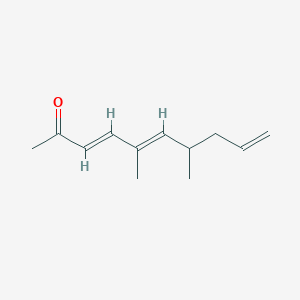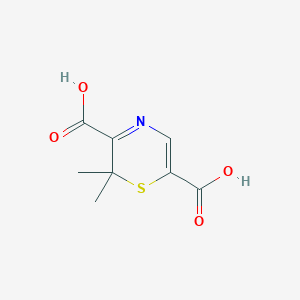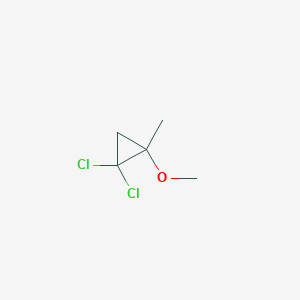
1,1-Dichloro-2-methoxy-2-methylcyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dichloro-2-methoxy-2-methylcyclopropane, also known as methoxychlor, is a synthetic organochlorine insecticide that was widely used in agriculture and public health programs until it was banned in many countries due to its harmful effects on the environment and human health. Despite its ban, methoxychlor remains an important compound in scientific research, particularly in the fields of toxicology, pharmacology, and biochemistry.
作用機序
Methoxychlor acts as an insecticide by disrupting the nervous system of insects, causing paralysis and death. It works by binding to the gamma-aminobutyric acid (GABA) receptor in the insect's nervous system, which inhibits the transmission of nerve impulses. Methoxychlor also has estrogenic activity, which means it can bind to and activate estrogen receptors in the body. This property has been linked to the adverse effects of 1,1-Dichloro-2-methoxy-2-methylcyclopropane on reproductive health and development.
生化学的および生理学的効果
Methoxychlor has been shown to have a range of biochemical and physiological effects on living organisms. It can accumulate in fatty tissues and persist in the environment for long periods of time, leading to bioaccumulation and biomagnification in food chains. Methoxychlor exposure has been linked to reproductive and developmental toxicity, including decreased fertility, altered sexual development, and increased risk of breast cancer. It has also been associated with neurotoxicity, immunotoxicity, and endocrine disruption.
実験室実験の利点と制限
Methoxychlor has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without degradation. It is also soluble in a range of solvents, making it easy to prepare solutions for experiments. However, 1,1-Dichloro-2-methoxy-2-methylcyclopropane has several limitations that must be considered when using it in laboratory experiments. It is highly toxic and must be handled with care to avoid exposure. It is also subject to degradation and transformation in the environment, which can affect its activity and toxicity.
将来の方向性
There are several future directions for research on 1,1-Dichloro-2-methoxy-2-methylcyclopropane. One area of interest is the development of safer and more effective insecticides to replace 1,1-Dichloro-2-methoxy-2-methylcyclopropane and other organochlorine pesticides. Another area of research is the investigation of the mechanisms of 1,1-Dichloro-2-methoxy-2-methylcyclopropane toxicity and its effects on human health. This includes understanding the molecular pathways involved in 1,1-Dichloro-2-methoxy-2-methylcyclopropane-induced toxicity, as well as identifying biomarkers of exposure and toxicity. Finally, there is a need for continued monitoring of 1,1-Dichloro-2-methoxy-2-methylcyclopropane levels in the environment and in food sources to assess the potential risks to human health and the environment.
合成法
Methoxychlor can be synthesized by reacting 1,1,1-trichloro-2-methyl-2-propanol with methanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain 1,1-Dichloro-2-methoxy-2-methylcyclopropane. The synthesis of 1,1-Dichloro-2-methoxy-2-methylcyclopropane is relatively simple and can be carried out on a large scale, making it a cost-effective insecticide.
科学的研究の応用
Methoxychlor has been extensively studied in scientific research due to its unique chemical properties and potential applications. It has been used as a model compound for studying the toxicity and metabolism of organochlorine pesticides, as well as for investigating the effects of environmental pollutants on human health. Methoxychlor has also been used in pharmacological studies to evaluate its potential as an anti-cancer, anti-inflammatory, and anti-oxidant agent.
特性
CAS番号 |
120128-93-0 |
|---|---|
製品名 |
1,1-Dichloro-2-methoxy-2-methylcyclopropane |
分子式 |
C5H8Cl2O |
分子量 |
155.02 g/mol |
IUPAC名 |
1,1-dichloro-2-methoxy-2-methylcyclopropane |
InChI |
InChI=1S/C5H8Cl2O/c1-4(8-2)3-5(4,6)7/h3H2,1-2H3 |
InChIキー |
DFUQCMYZQAUXFN-UHFFFAOYSA-N |
SMILES |
CC1(CC1(Cl)Cl)OC |
正規SMILES |
CC1(CC1(Cl)Cl)OC |
同義語 |
Cyclopropane, 1,1-dichloro-2-methoxy-2-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



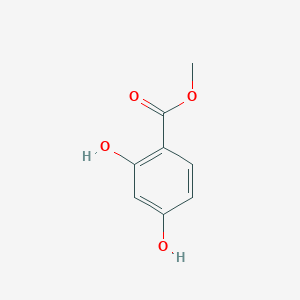
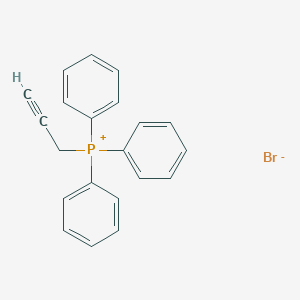
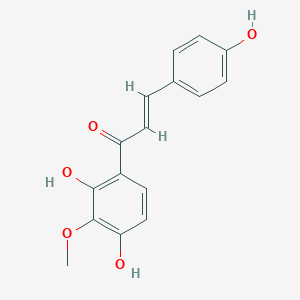
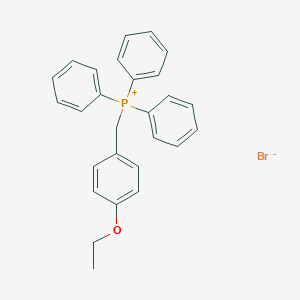
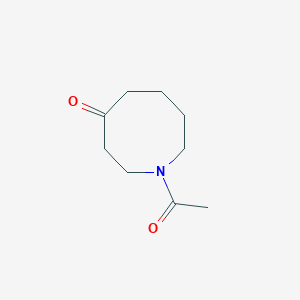
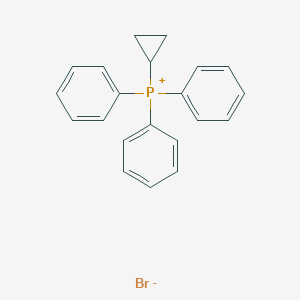
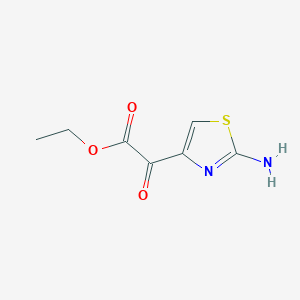

![(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one](/img/structure/B44511.png)
